Propane, 1,1,1,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)-

Description

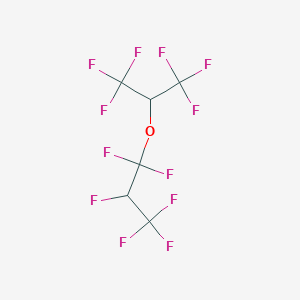

The compound Propane, 1,1,1,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)-, commonly known as Sevoflurane (CAS 28523-86-6), is a fluorinated methyl isopropyl ether used as a volatile inhalation anesthetic. Its molecular formula is C₄H₃F₇O, with a molecular weight of 200.05 g/mol . Sevoflurane is synthesized via a two-step process:

Chloromethylation of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) followed by

Halogen-exchange fluorination with HF, yielding a non-flammable, high-purity product .

Key physicochemical properties include:

- Boiling point: 58.5°C

- Solubility: Very low in water (0.25% w/w) but miscible with organic solvents

- Partition coefficient: Log P (octanol/water) = 2.4

Sevoflurane is metabolized to 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and hexafluoroisopropyl carbonyl fluoride, with minimal nephrotoxicity compared to earlier anesthetics .

Properties

CAS No. |

25352-92-5 |

|---|---|

Molecular Formula |

C6H2F12O |

Molecular Weight |

318.06 g/mol |

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)propane |

InChI |

InChI=1S/C6H2F12O/c7-1(3(8,9)10)6(17,18)19-2(4(11,12)13)5(14,15)16/h1-2H |

InChI Key |

CWWALFPKUNDCES-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)OC(C(C(F)(F)F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Displacement of Polyfluoroallyl Halides

The foundational route involves reacting polyfluoroallyl chlorides or bromides with fluorinated alkoxides. For instance, hexafluoroacetone (HFA) is condensed with potassium fluoride in diglyme to form a reactive alkoxide intermediate. Subsequent addition of 1,2-dichloro-1,1,3,3-tetrafluoropropene at 0–15°C initiates a nucleophilic displacement, yielding the target ether after 2–4 hours at 25–30°C. This method capitalizes on the volatility of byproducts (e.g., KCl), which are removed via distillation under reduced pressure (1–200 mm Hg).

Gas-Phase Fluorination of Halogenated Propanes

A complementary approach employs gas-phase fluorination of 1,1,1,3,3-pentachloropropane with hydrogen fluoride (HF) over fluorinated alumina catalysts. This stepwise process first generates 1-chloro-3,3,3-trifluoropropene, which is further fluorinated to introduce additional fluorine atoms at the propoxy position. Reaction temperatures of 236–310°C and pressures near atmospheric (1.3 bar) ensure complete substitution while minimizing decomposition.

Catalytic Systems and Reaction Optimization

Role of Transition Metal Catalysts

Chromium(III) oxide–alumina composites (Cr₂O₃/Al₂O₃) are critical in hexafluoropropylene oxidation, a precursor step for HFA synthesis. At 300–400°C, these catalysts mediate the oxidation of hexafluoropropylene to HFA with 77–83% yield, avoiding side products like carbonyl fluoride. Similarly, fluorinated alumina in gas-phase reactors enhances HF activation, enabling selective fluorination of chloro intermediates.

Solvent and Temperature Effects

Diglyme (1-(2-methoxyethoxy)-2-methoxyethane) emerges as the preferred solvent for liquid-phase reactions due to its high boiling point (162°C) and compatibility with fluorinated intermediates. Cooling baths (−20°C to 0°C) moderate exothermic reactions during reagent addition, while subsequent warming to 30°C ensures complete conversion. In contrast, gas-phase methods operate at elevated temperatures (200–310°C) but require shorter contact times (seconds to minutes).

Purification and Isolation Strategies

Distillation Under Reduced Pressure

Crude reaction mixtures are distilled at 30–50°C under 1–200 mm Hg to separate the target compound from high-boiling solvents. For example, perfluoro-1,6-bis(2-propenyloxy)hexane is isolated at 45–53°C (6 mm Hg) after water washing to remove diglyme residuals.

Acid Washing and Drying

Post-distillation, organic layers are washed with concentrated sulfuric acid to hydrolyze residual fluorosulfates, followed by drying over phosphorus pentoxide. This step eliminates trace moisture, which can hydrolyze sensitive fluorinated ethers.

Byproduct Management and Yield Maximization

Identification of Common Byproducts

Major byproducts include:

Yield Optimization Techniques

-

Stoichiometric excess of HF : Ensures complete substitution of chlorine atoms, achieving >90% conversion in gas-phase reactions.

-

Catalyst regeneration : Fluorinated alumina catalysts are reactivated by HF treatment at 150°C, extending operational lifetimes.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions: Propane, 1,1,1,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or acids.

Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Pharmaceuticals

Fluorinated compounds are crucial in drug design due to their ability to enhance biological activity and metabolic stability. The compound is being explored for its potential as a:

- Anesthetic Agent : Its structural similarity to known anesthetics suggests it may have similar properties. Research indicates that fluorinated ethers can provide rapid induction and recovery times in anesthesia .

Material Science

The compound is utilized in the development of advanced materials:

- Fluorinated Polymers : It serves as a precursor for synthesizing fluorinated polymers that exhibit superior chemical resistance and thermal stability. These polymers are essential in applications ranging from coatings to electronic materials .

Environmental Applications

Due to its low toxicity and high stability:

- Green Solvent : The compound is being investigated as a potential solvent for environmentally friendly processes. Its properties allow for reduced environmental impact compared to traditional solvents .

Case Study 1: Anesthetic Properties

A study published in Angewandte Chemie examined the anesthetic properties of fluorinated ethers similar to propane derivatives. The research found that these compounds can provide effective anesthesia with fewer side effects compared to non-fluorinated counterparts .

Case Study 2: Polymer Development

Research highlighted in Advanced Synthesis & Catalysis demonstrated how hexafluoroalcohols derived from this compound can be used to create novel methacrylate polymers. These polymers showed enhanced performance in lithographic applications due to their unique chemical properties .

Case Study 3: Environmental Impact

A recent study focused on the use of fluorinated solvents in green chemistry processes found that propane derivatives can significantly reduce hazardous waste while maintaining high efficacy in reactions .

Mechanism of Action

The mechanism by which Propane, 1,1,1,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)- exerts its effects is primarily through its chemical reactivity and stability. The multiple fluorine atoms create a highly electronegative environment, which influences the compound’s interactions with other molecules. This can lead to the formation of stable complexes and intermediates in various chemical reactions.

Comparison with Similar Compounds

Propane, 1,1,1,3,3,3-hexafluoro-2-methoxy- (CAS 13171-18-1)

Propane, 1,1,1,2,2,3,3-heptafluoro-3-(2,2,3,3,3-pentafluoropropoxy)- (CAS 176310-30-8)

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane (CAS 382-24-1)

- Structure : Trifluoromethyl group instead of ether oxygen.

- Molecular formula : C₄F₉ (MW 216.04 g/mol) .

- Key differences : Lacks ether oxygen, reducing polarity and anesthetic activity. Primarily used as a refrigerant or solvent .

Physicochemical Properties Comparison

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Application |

|---|---|---|---|---|---|

| Sevoflurane (28523-86-6) | C₄H₃F₇O | 200.05 | 58.5 | 1.51 | Inhalation anesthetic |

| 1,1,1,3,3,3-Hexafluoro-2-methoxypropane (13171-18-1) | C₄H₄F₆O | 182.06 | ~40 (estimated) | 1.45 | Pharmaceutical impurity |

| Heptafluoro-pentafluoropropoxypropane (176310-30-8) | C₆H₂F₁₂O | 318.06 | 71.5 | 1.594 | Industrial refrigerant |

| 2-(Trifluoromethyl)-hexafluoropropane (382-24-1) | C₄F₉ | 216.04 | 28.5 (estimated) | 1.58 | Solvent/refrigerant |

Reactivity and Metabolic Pathways

- Sevoflurane : Undergoes defluorination via cytochrome P450 (CYP2E1) to HFIP, with minimal fluoride ion release .

- 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (CAS 920-66-1): A Sevoflurane metabolite; highly acidic (pKa ~9.5) due to electron-withdrawing fluorine atoms .

- Impurity C (HFIP): Classified as a genotoxic impurity in pharmaceuticals, requiring strict control (<1 ppm) .

Biological Activity

Propane, 1,1,1,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)- (CAS Number: 25352-92-5) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This compound belongs to a broader class of perfluoroalkyl substances (PFAS), which are known for their persistence in the environment and various biological systems. Understanding the biological activity of this compound is crucial for assessing its implications in health and environmental contexts.

- Molecular Formula : C₆H₂F₁₂O

- Molecular Weight : 318.06 g/mol

- LogP : 3.989 (indicating moderate lipophilicity)

The compound features multiple fluorine atoms that contribute to its stability and resistance to degradation. The presence of the ether functional group also suggests potential interactions with biological membranes.

Health Impacts

Epidemiological studies have associated PFAS exposure with various health outcomes:

- Immune System Effects : Some PFAS have been linked to altered immune responses and increased susceptibility to infections.

- Endocrine Disruption : PFAS exposure may disrupt thyroid hormone levels and other endocrine functions.

- Reproductive and Developmental Effects : Evidence suggests that PFAS can affect fetal development and reproductive health in both genders .

Case Studies

Several case studies provide context for understanding the biological implications of fluorinated compounds:

- PFAS in Drinking Water : A study highlighted elevated levels of PFAS in drinking water supplies leading to health advisories due to potential liver damage and immune system effects . Although specific data on propane hexafluoro compounds were not detailed, the findings underscore concerns regarding similar substances.

- Tissue Accumulation : Research indicates that PFAS can accumulate in mammalian tissues over time. This bioaccumulation raises concerns about long-term exposure effects and potential biomagnification through food chains .

Environmental Persistence

PFAS are characterized by their environmental persistence due to strong carbon-fluorine bonds. This stability leads to significant accumulation in soil and water systems:

- Mobility in Water : Many PFAS are highly mobile in aquatic environments which facilitates widespread contamination.

- Bioavailability : The ability of these compounds to be taken up by plants can lead to further ecological impacts through food webs .

Comparative Analysis of Related Compounds

The following table summarizes key properties and biological activities of selected fluorinated compounds:

| Compound Name | CAS Number | Molecular Formula | Health Effects | Environmental Persistence |

|---|---|---|---|---|

| Propane Hexafluoro | 25352-92-5 | C₆H₂F₁₂O | Potential endocrine disruptor | High |

| Perfluorooctanoic Acid (PFOA) | 335-67-1 | C₈HF₁₅O₂ | Liver damage; immune effects | Very High |

| Perfluorooctane Sulfonate (PFOS) | 1763-23-1 | C₈HF₁₃O₂S | Developmental toxicity; thyroid disruption | Very High |

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

This compound exhibits acute toxicity (oral, dermal) and severe eye irritation (GHS Category 2A) . Researchers must:

- Use fume hoods with ≥6 air changes/hour for ventilation .

- Wear nitrile gloves, chemical-resistant aprons, and full-face shields .

- Store in sealed containers at <25°C, away from oxidizers and ignition sources . Methodological Note: Conduct a risk assessment using Safety Data Sheets (SDS) and integrate real-time gas detectors for fluorinated byproducts (e.g., HF, CO) during reactions .

Q. What are the key physical properties relevant to experimental design?

Key properties include:

Q. How is this compound utilized in peptide synthesis and nucleoside chemistry?

It serves as a solvent for:

- Cleaving acid-sensitive protecting groups (e.g., DMT from nucleotides) via protonation of the 5′-OH group .

- Final deprotection in Fmoc-SPPS using dilute HCl (0.5–2 M) to minimize side reactions . Methodological Note: Optimize reaction times (typically 1–2 hrs at 0–4°C) to prevent β-elimination in sensitive peptides .

Advanced Research Questions

Q. How can reaction yields be optimized in catalytic fluorination processes?

Patent data (AlliedSignal Inc.) suggests:

- Use SbCl₅ or SnCl₄ catalysts at 50–80°C for liquid-phase fluorination of chlorinated precursors .

- Maintain HF:substrate molar ratios >5:1 to suppress oligomerization . Data Contradiction: While SbCl₅ improves conversion (>90%), it generates HCl waste; newer methods propose ionic liquids (e.g., [BMIM][PF₆]) for recyclability .

Q. What analytical techniques detect trace environmental residues of this compound?

Advanced methods include:

- LC-MS/MS (ESI−): LOD 0.1 ng/L in water, using isotope-labeled internal standards (e.g., ¹³C₆-analogues) .

- GC-ECD: Effective for volatile derivatives (e.g., methyl esters) with recovery rates >85% in soil . Challenge: Co-elution with structurally similar PFAS requires high-resolution columns (e.g., C18 with 1.7 µm particles) .

Q. What mechanistic insights explain its role in organofluorine synthesis?

Studies highlight:

- Electrophilic activation: The hexafluoropropoxy group stabilizes carbocation intermediates in Friedel-Crafts alkylation .

- Solvent effects: High dielectric constant (ε ≈ 35) enhances ion-pair separation in SN1 reactions . Contradiction: Conflicting reports exist on its Lewis acidity; FTIR and NMR titration (with pyridine) confirm moderate acidity (H₀ ≈ −2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.